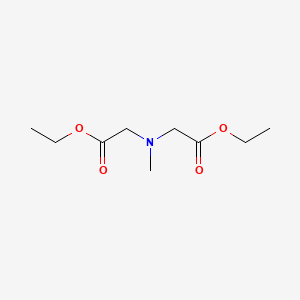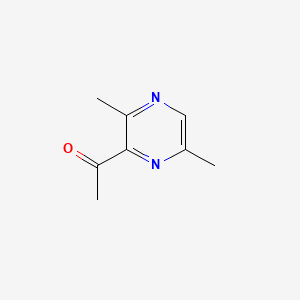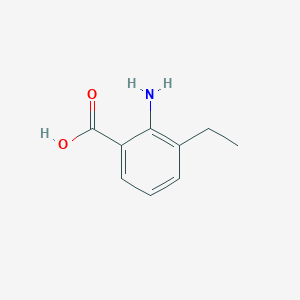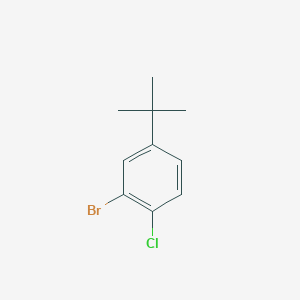
2-Bromo-4-tert-butyl-1-chlorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated benzene derivatives is a well-established area of organic chemistry. For instance, the bromination of 1,4-di-tert-butylbenzene using bromine and iron as a catalyst yields various brominated products, including 1,4-di-tert-butyl-2-bromobenzene . This suggests that a similar approach could be used to synthesize 2-Bromo-4-tert-butyl-1-chlorobenzene by selectively brominating the appropriate tert-butyl chlorobenzene precursor.
Molecular Structure Analysis
The molecular structure of chlorobenzene and bromobenzene has been studied using NMR spectroscopy in a liquid crystalline phase . The structure of the phenyl ring in these molecules is found to be similar, which implies that the phenyl ring structure of 2-Bromo-4-tert-butyl-1-chlorobenzene would likely resemble these compounds. Additionally, computational studies on related molecules such as 2-bromo-1,4-dichlorobenzene have provided detailed insights into molecular geometry and electronic density .
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives can be complex, as demonstrated by the synthesis of various brominated products from 1,4-di-tert-butylbenzene . The presence of tert-butyl groups can influence the reactivity and selectivity of bromination reactions. Moreover, the reaction of brominated benzene derivatives with butyllithium can lead to intramolecular cyclization, forming heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be inferred from spectroscopic and computational studies. For example, the vibrational spectra of 1-bromo-4-chlorobenzene have been recorded and analyzed, providing information on IR intensities and Raman activities . Computational methods such as DFT have been used to calculate properties like NLO, quantum chemical descriptors, and hyperpolarizability for 2-bromo-1,4-dichlorobenzene . These studies indicate that 2-Bromo-4-tert-butyl-1-chlorobenzene would likely exhibit similar properties, such as distinct IR and Raman spectra, and could be analyzed using similar computational techniques to predict its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Electrochemical Processes : A study by Appelbaum et al. (2001) highlights the differences in mechanistic pathways between electrophilic and anodic chlorination of tert-butylbenzene derivatives. This suggests that compounds like 2-Bromo-4-tert-butyl-1-chlorobenzene could be used in electrochemical synthesis, where their behavior under different conditions can lead to diverse chlorinated products (Appelbaum et al., 2001).
C-H Activation in Haloarenes : Ben-Ari et al. (2003) reported the selective ortho C-H activation of haloarenes by an Ir(I) system, indicating the potential of 2-Bromo-4-tert-butyl-1-chlorobenzene in facilitating specific organic reactions. This study demonstrates how the compound could be involved in the development of new catalytic processes (Ben-Ari et al., 2003).
Synthesis of Amino-substituted Derivatives : Research by Frumkin et al. (1999) explores the oxidation and conversion of amino groups in related compounds, leading to derivatives of 1,3-bis(tert-butyl-NNO-azoxy)benzene. This suggests that 2-Bromo-4-tert-butyl-1-chlorobenzene could play a role in synthesizing amino-substituted organic compounds, which are relevant in pharmaceutical and material science research (Frumkin et al., 1999).
Molecular Electronics : Stuhr-Hansen et al. (2005) described the use of simple and accessible aryl bromides as building blocks for molecular wires, indicating that 2-Bromo-4-tert-butyl-1-chlorobenzene could be a precursor for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires in molecular electronics. This application is significant for the development of new electronic materials (Stuhr-Hansen et al., 2005).
Polymer Synthesis : Scherf (1992) investigated the synthesis of main-chain bromo-substituted poly(1,4-phenylene-diphenylvinylene)s, using compounds similar to 2-Bromo-4-tert-butyl-1-chlorobenzene. This indicates its potential use in polymer synthesis, particularly in creating specialized polymers with specific functional groups (Scherf, 1992).
Safety And Hazards
The compound has a GHS07, GHS08 safety classification . The hazard statements include H302, H360, H362, H413 . The precautionary statements include P501, P263, P273, P260, P270, P202, P201, P264, P280, P308+P313, P301+P312+P330, P405 .
Relevant Papers The search results did not provide specific peer-reviewed papers related to 2-Bromo-4-tert-butyl-1-chlorobenzene .
Eigenschaften
IUPAC Name |
2-bromo-4-tert-butyl-1-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPAAERDSQBWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486989 | |
| Record name | 3-Bromo-4-chloro-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-tert-butyl-1-chlorobenzene | |
CAS RN |
61024-95-1 | |
| Record name | 2-Bromo-1-chloro-4-(1,1-dimethylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61024-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Bicyclo[2.2.1]hept-2-yl)methyl acetate](/img/structure/B3032801.png)
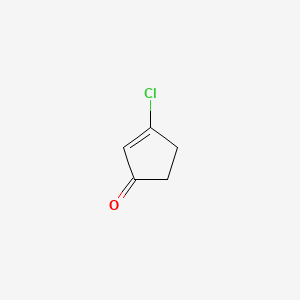
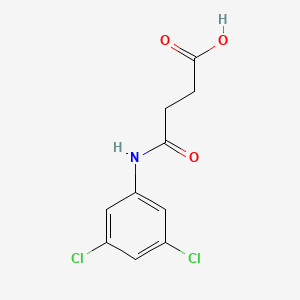
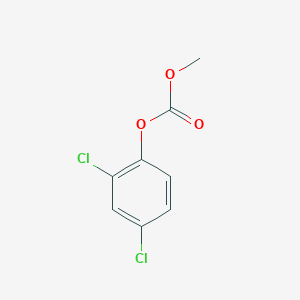

![2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione](/img/structure/B3032809.png)


![1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene](/img/structure/B3032815.png)
